2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a morpholine ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the azepane and morpholine rings, followed by their incorporation into the oxazole framework. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction type and conditions .
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, altering the activity of these targets and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-phenyl derivatives and oxazole-containing molecules. Compared to these compounds, 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4S/c24-18-21-23(25-10-5-11-27-14-16-31-17-15-27)32-22(26-21)19-6-8-20(9-7-19)33(29,30)28-12-3-1-2-4-13-28/h6-9,25H,1-5,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLNQHBQMFDZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.